(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine
CAS No.:
Cat. No.: VC17477212
Molecular Formula: C11H13F3N2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F3N2 |
|---|---|
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | (2R,3S)-2-phenyl-3-(trifluoromethyl)piperazine |
| Standard InChI | InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m1/s1 |
| Standard InChI Key | PPEANHHBJZXYNL-ZJUUUORDSA-N |
| Isomeric SMILES | C1CN[C@@H]([C@H](N1)C2=CC=CC=C2)C(F)(F)F |
| Canonical SMILES | C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is defined by its stereochemistry, with the phenyl and trifluoromethyl groups occupying distinct axial and equatorial positions on the piperazine ring. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (2R,3S)-2-phenyl-3-(trifluoromethyl)piperazine |
| CAS Number | 1416348-76-9 |
| Molecular Formula | |
| Molecular Weight | 230.23 g/mol |
| InChI | InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m1/s1 |
| InChIKey | PPEANHHBJZXYNL-ZJUUUORDSA-N |
| Isomeric SMILES | C1CNC@@HC(F)(F)F |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl group contributes to π-π stacking interactions with aromatic residues in biological targets .
Conformational Analysis
Synthetic Methodologies
Diastereoselective Synthesis
A prominent route involves the diastereoselective nucleophilic addition of the Ruppert–Prakash reagent (TMSCF) to homochiral α-amino sulfinylimines. These imines, derived from (R)-phenylglycinol and bearing Ellman’s auxiliary, enable precise stereocontrol at the trifluoromethyl-bearing carbon . For example:
-
Imine Formation: Condensation of (R)-phenylglycinol with ketones yields chiral sulfinylimines.
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Nucleophilic Addition: TMSCF adds to the imine, forming a trifluoromethylated amine intermediate.
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Cyclization: Acid-mediated cyclization generates the piperazine ring with defined stereochemistry.
This method achieves enantiomeric excesses >95%, critical for pharmacological applications .
Catalytic Asymmetric Approaches
Transition-metal-catalyzed asymmetric hydrogenation of diketopiperazines offers an alternative route. For instance, borane reduction of 2,3-diketopiperazinone intermediates followed by chiral ligand-assisted hydrogenation produces enantiopure piperazines .
Biological Activity and Mechanism
Serotonergic Activity
(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine exhibits agonist activity at serotonin receptors (5-HT), as evidenced by in vitro binding assays. The trifluoromethyl group modulates receptor affinity by altering electron distribution and steric bulk, while the phenyl group stabilizes interactions via hydrophobic pockets .
Comparative Analysis with Structural Analogues
| Compound | Substituents | Biological Activity | Metabolic Stability |
|---|---|---|---|
| (2R,3S)-2-Ph-3-CF-Pz | Phenyl, CF | 5-HT agonist | High |
| 2-Methylpiperazine | Methyl | Weak receptor interaction | Low |
| 3-Trifluoromethylpiperazine | CF | Non-selective binding | Moderate |
The stereospecific arrangement in (2R,3S)-2-Ph-3-CF-Pz confers superior receptor selectivity compared to non-chiral analogues .
Applications in Drug Discovery
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